7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline
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Overview
Description
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and a 4-methylpiperazin-1-yl group at the 2nd position of the quinoxaline ring, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 7-bromo-3,4-dihydronaphthalen-1(2H)-one and 4-(4-methylpiperazin-1-yl)benzaldehyde.
Reaction Conditions: These starting materials are dissolved in methanol and stirred in an ice-cold brine bath. Sodium hydroxide solution is then added, and the reaction mixture is stirred at room temperature for 1.5 hours. The reaction is monitored using thin-layer chromatography (TLC).
Purification: After the reaction, the solvent is removed by filtration, and the residue is purified using silica gel column chromatography with a dichloromethane:methanol (40:1) solvent system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using readily available raw materials, efficient reaction conditions, and environmentally friendly processes to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation and reduction reactions, leading to different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines .
Scientific Research Applications
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with anti-cancer, anti-microbial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying the biological activity of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Chemical Industry: It is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another quinoxaline derivative with similar biological activities.
2-(4-Methylpiperazin-1-yl)quinoxaline: Lacks the bromine atom but shares the piperazine group, leading to different reactivity and biological properties.
Uniqueness
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the piperazine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds .
Properties
IUPAC Name |
7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHSXYMANURRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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